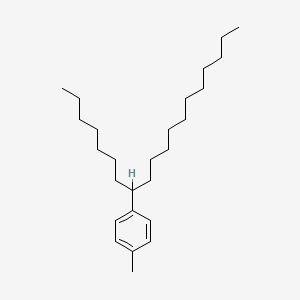
8-p-Tolylnonadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-p-Tolylnonadecane is an organic compound with the molecular formula C26H46 It is a long-chain hydrocarbon with a tolyl group (a methyl-substituted phenyl group) attached to the eighth carbon of a nonadecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-p-Tolylnonadecane typically involves the alkylation of nonadecane with a tolyl group. One common method is the Friedel-Crafts alkylation, where nonadecane reacts with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Anhydrous dichloromethane or carbon disulfide.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 8-p-Tolylnonadecane can undergo various chemical reactions, including:
Oxidation: The tolyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Hydrogenation can reduce any unsaturated bonds present in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the nonadecane chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products:
Oxidation: p-Tolyl nonadecanoic acid.
Reduction: Fully saturated this compound.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
8-p-Tolylnonadecane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of long-chain hydrocarbons on reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological membranes and its role in lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a lubricant additive to improve the performance of industrial lubricants.
Mécanisme D'action
The mechanism of action of 8-p-Tolylnonadecane involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence cellular processes such as signal transduction and membrane protein function. Additionally, its long hydrocarbon chain can interact with hydrophobic pockets in enzymes, potentially inhibiting or modulating their activity.
Comparaison Avec Des Composés Similaires
8-p-Tolylheptadecane: A shorter chain analog with similar chemical properties but different physical characteristics.
8-p-Tolylundecane: An even shorter chain analog, used for comparison in studies of chain length effects on chemical reactivity.
8-p-Tolyltricosane: A longer chain analog, providing insights into the effects of extended hydrocarbon chains on compound behavior.
Uniqueness: 8-p-Tolylnonadecane is unique due to its specific chain length and the position of the tolyl group. This structure provides a balance between hydrophobic interactions and steric effects, making it a valuable compound for studying the interplay between structure and function in organic molecules.
Propriétés
Numéro CAS |
55191-36-1 |
|---|---|
Formule moléculaire |
C26H46 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
1-methyl-4-nonadecan-8-ylbenzene |
InChI |
InChI=1S/C26H46/c1-4-6-8-10-11-12-13-15-17-19-25(18-16-14-9-7-5-2)26-22-20-24(3)21-23-26/h20-23,25H,4-19H2,1-3H3 |
Clé InChI |
OGAMHWGABJDLOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(CCCCCCC)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[2,3-B]benzofuran](/img/structure/B13948729.png)

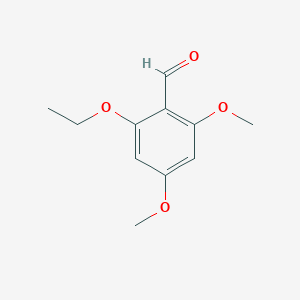
![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)
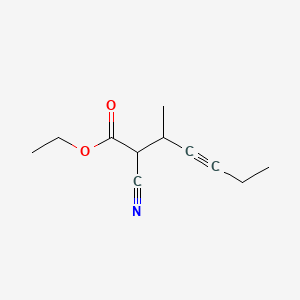
![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13948758.png)
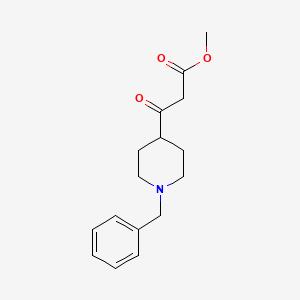
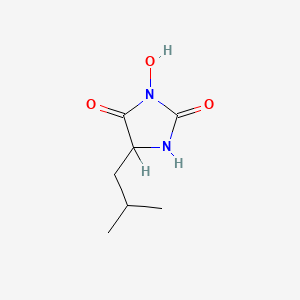
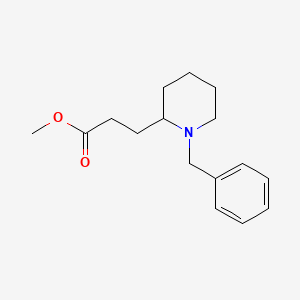
![Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-](/img/structure/B13948784.png)
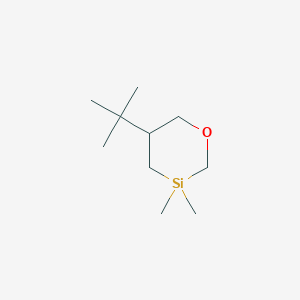

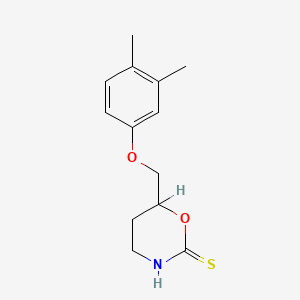
![3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13948804.png)
